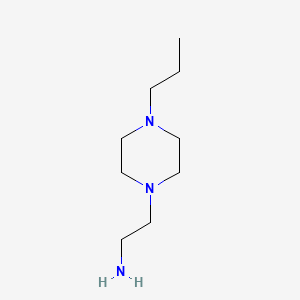

2-(4-Propylpiperazin-1-yl)ethanamine

Description

2-(4-Propylpiperazin-1-yl)ethanamine (CAS: 4489-50-3) is a piperazine derivative with a propyl substituent on the piperazine ring and an ethylamine side chain. Its molecular formula is C₉H₂₁N₃, and it has a molar mass of 171.28 g/mol . This compound is frequently utilized in medicinal chemistry as a precursor for designing ligands targeting neurotransmitter receptors, particularly serotonin and dopamine receptors, due to its structural flexibility and amine functionality.

Properties

IUPAC Name |

2-(4-propylpiperazin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H21N3/c1-2-4-11-6-8-12(5-3-10)9-7-11/h2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATEODQJDWRKKOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1CCN(CC1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50445306 | |

| Record name | 2-(4-propylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4489-50-3 | |

| Record name | 2-(4-propylpiperazin-1-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50445306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Propylpiperazin-1-yl)ethanamine typically involves the reaction of 1-(2-aminoethyl)piperazine with propyl halides under basic conditions. One common method includes the use of sodium or potassium carbonate as a base in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, microwave-assisted synthesis has been explored as a method to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

2-(4-Propylpiperazin-1-yl)ethanamine undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to produce amines.

Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be functionalized with various alkyl or aryl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Alkyl halides, aryl halides, in the presence of bases like sodium carbonate or potassium carbonate.

Major Products Formed

The major products formed from these reactions include N-oxides, secondary and tertiary amines, and various substituted piperazine derivatives .

Scientific Research Applications

2-(4-Propylpiperazin-1-yl)ethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential as a therapeutic agent for various conditions, including neurological disorders, is ongoing.

Industry: It is used in the development of new materials with specific properties, such as antimicrobial coatings for textiles

Mechanism of Action

The mechanism of action of 2-(4-Propylpiperazin-1-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. For example, it has been studied as a potential inhibitor of pancreatic lipase, which is involved in the digestion of dietary fats . The molecular pathways involved include binding to the active site of the enzyme, thereby preventing substrate access and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substitution at the Piperazine Ring

The piperazine ring’s substitution pattern significantly influences physicochemical and pharmacological properties. Below is a comparison of key analogs:

Structural Insights :

- Propyl vs. Ethyl/Methyl : Longer alkyl chains (e.g., propyl) enhance lipophilicity and membrane permeability compared to methyl/ethyl groups.

Variations in the Amine Side Chain

Modifications to the ethylamine chain alter steric and electronic properties:

Key Observations :

- Chain Length : Longer chains (e.g., propylamine) increase flexibility but may reduce selectivity due to steric hindrance.

- Diamine vs. Monoamine: Diamines (e.g., N1,N1-Dipropylethane-1,2-diamine) exhibit stronger chelation properties, useful in catalysis or metallodrug design .

Physicochemical and Pharmacological Comparisons

Solubility and Lipophilicity

- 2-(4-Propylpiperazin-1-yl)ethanamine : Moderate lipophilicity (logP ~1.5–2.0), suitable for blood-brain barrier penetration.

- Fluorophenyl Derivatives (e.g., 2-[4-(2-fluorophenyl)piperazin-1-yl]ethanamine): Increased logP (~2.5–3.0) due to aromatic fluorine, enhancing CNS bioavailability .

- Trifluoromethylpyrimidine Derivatives (e.g., 2-(4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl)ethylamine): High electronegativity improves metabolic stability .

Receptor Binding Profiles

- Serotonin (5-HT) Receptors :

- Dopamine D2 Receptors : Methyl-substituted analogs (e.g., 2-(4-Methylpiperazin-1-yl)ethylamine) display higher selectivity but lower potency compared to propyl derivatives .

Biological Activity

2-(4-Propylpiperazin-1-yl)ethanamine, with the chemical formula CHN and CAS number 4489-50-3, is a piperazine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a propyl group attached to a piperazine ring, which enhances its lipophilicity and may influence its pharmacological profile.

Biological Activity Overview

Research indicates that 2-(4-Propylpiperazin-1-yl)ethanamine exhibits notable biological activities, particularly in neuropharmacology and antimicrobial applications. Below are key findings from recent studies:

Neuropharmacological Effects

- 5-HT Receptor Modulation : The compound has been studied for its potential as a selective ligand for the 5-HT receptor, which is implicated in mood regulation and anxiety disorders. Compounds with similar piperazine structures have shown promising results in binding affinity, with some exhibiting binding constants as low as 1.2 nM.

- Antidepressant Activity : In preclinical studies, derivatives of piperazine compounds have demonstrated antidepressant-like effects in animal models, suggesting that modifications to the piperazine structure can enhance efficacy against depression .

Antimicrobial Activity

Recent synthesis of derivatives including 2-(4-Propylpiperazin-1-yl)ethanamine has revealed significant antibacterial and antifungal properties. These compounds were tested against various strains, showing effective inhibition of growth, which positions them as potential candidates for developing new antimicrobial agents.

Comparative Analysis with Similar Compounds

To understand the uniqueness of 2-(4-Propylpiperazin-1-yl)ethanamine, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| 1-(4-Methylpiperazin-1-yl)ethanamine | Similar piperazine structure but with a methyl group | Different receptor selectivity due to steric effects |

| 2-(4-Ethylpiperazin-1-yl)ethanamine | Ethyl substitution instead of propyl | Affects lipophilicity and biological activity |

| 2-(4-Isopropylpiperazin-1-yl)ethanamine | Isopropyl group alters steric hindrance | Potentially different pharmacological profiles |

The propyl substitution in 2-(4-Propylpiperazin-1-yl)ethanamine may enhance its binding affinity and selectivity towards specific receptors compared to these analogs.

Case Studies and Research Findings

Several studies have highlighted the biological activities associated with this compound:

- Cancer Therapy : Some derivatives have been evaluated for their anticancer properties, showing improved cytotoxicity against specific cancer cell lines compared to standard treatments like bleomycin .

- Neuropathic Pain Treatment : Research indicates that compounds similar to 2-(4-Propylpiperazin-1-yl)ethanamine could be effective in treating neuropathic pain by acting on opioid receptors and other pain pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.